molecular formula C5H7N5O3 B1594348 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt CAS No. 6009-66-1

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt

Cat. No.: B1594348
CAS No.: 6009-66-1
M. Wt: 185.14 g/mol
InChI Key: FOFYPMPFTYORPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity: This compound, commonly termed ammonium urate, is the monoammonium salt of uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione). Its molecular formula is C₅H₇N₅O₃, with a molecular weight of 185.14 g/mol . It is indexed under CAS numbers 6009-66-1 and 3880-95-3 and is recognized by alternative names such as "uric acid, ammonium salt" and "1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1)" .

Structure and Properties:
Ammonium urate retains the purine backbone of uric acid, with three ketone groups at positions 2, 6, and 6. The ammonium ion (NH₄⁺) replaces one acidic proton, likely from the N9 position, enhancing solubility in polar solvents compared to uric acid . Its hydrate form (CAS 64790-22-3) includes a water molecule, increasing polarity and altering crystallinity .

Properties

IUPAC Name

azane;7,9-dihydro-3H-purine-2,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O3.H3N/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFYPMPFTYORPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)NC(=O)NC2=O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064082
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6009-66-1
Record name Ammonium urate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6009-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium urate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.329
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt, commonly known as ammonium urate, is a purine derivative that plays a significant role in human metabolism and is particularly notable for its association with gout and other metabolic disorders. This article explores the biological activities of this compound, its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₅H₇N₅O₃
  • Molecular Weight : 185.14 g/mol
  • CAS Registry Number : 6009-66-1

Role in Uric Acid Metabolism

Ammonium urate is the salt form of uric acid, which is the final product of purine metabolism in humans. Elevated levels of uric acid can lead to gout, characterized by the deposition of urate crystals in joints, causing inflammation and pain. Understanding the regulation of uric acid metabolism is crucial for developing treatments for gout and related conditions .

  • Urate Crystal Formation : Ammonium urate can precipitate in body fluids, leading to crystal formation. These crystals are recognized by immune cells, triggering inflammatory responses associated with gout.
  • Biomarker for Gout : Research indicates that urinary levels of ammonium urate may serve as a biomarker for diagnosing and monitoring gout progression.
  • Therapeutic Target : Due to its role in gout pathogenesis, ammonium urate is a target for therapeutic agents aimed at inhibiting crystal formation or promoting their dissolution.

Case Studies

  • Gout Management : A study highlighted the effectiveness of agents that reduce urate levels in patients with gout. Patients receiving allopurinol showed decreased serum urate levels and fewer acute attacks compared to those not treated.
  • Biomarker Studies : Another research effort focused on measuring urinary ammonium urate concentrations in patients with chronic kidney disease (CKD) as a potential indicator of disease severity and progression.

Comparative Analysis

The following table summarizes key characteristics of related compounds in purine metabolism:

Compound NameMolecular FormulaKey Characteristics
Uric AcidC₅H₄N₄O₃End product of purine metabolism; less soluble than ammonium urate.
HypoxanthineC₅H₄N₄OPrecursor in the synthesis of xanthine and uric acid; lacks oxo groups at positions 2 and 6.
XanthineC₇H₄N₄O₂Intermediate in purine metabolism; more soluble than ammonium urate.
TheobromineC₇H₈N₄O₂Methylated derivative of xanthine; exhibits stimulant properties.

Applications and Therapeutic Potential

Ammonium urate has been investigated for its potential therapeutic applications beyond gout management:

  • Anti-inflammatory Agents : Research is ongoing into compounds that can modulate the inflammatory response triggered by urate crystals.
  • Kidney Disease Management : Given its role in renal function and disease progression, ammonium urate levels are being studied for their implications in CKD management.

Scientific Research Applications

Role in Uric Acid Metabolism

Ammonium urate is primarily recognized as the salt form of uric acid, the end product of purine metabolism in humans and other primates. Understanding its metabolic pathways is crucial for several reasons:

  • Gout Pathogenesis : High levels of uric acid can lead to gout, a form of inflammatory arthritis characterized by the deposition of urate crystals in joints. The study of ammonium urate is essential for developing treatments aimed at lowering uric acid levels and preventing crystal formation.
  • Biomarker for Disease : Research indicates that urinary levels of ammonium urate may serve as a biomarker for diagnosing gout and monitoring disease progression. Elevated levels can indicate an increased risk for gout attacks, making it a valuable tool in clinical settings.

Therapeutic Applications

The therapeutic potential of ammonium urate is being explored in several areas:

  • Inhibitors of Uric Acid Formation : Several compounds are being investigated for their ability to inhibit the formation of urate crystals or promote their dissolution. This includes xanthine oxidase inhibitors like allopurinol, which have shown efficacy in managing hyperuricemia and gout.
  • Novel Therapeutics : Research continues into new agents that target uric acid metabolism more effectively. These include drugs that can enhance renal clearance of uric acid or alter metabolic pathways to reduce synthesis.

Biological Activities

Ammonium urate exhibits various biological activities that are significant for both health and disease:

  • Antioxidant Properties : Some studies suggest that ammonium urate may have antioxidant effects, potentially providing protective benefits against oxidative stress-related conditions .
  • Interactions with Other Compounds : The compound shares structural similarities with other purines such as xanthine and hypoxanthine. This similarity allows it to participate in various biochemical reactions within purine metabolism pathways .

Research Findings

Recent studies have highlighted the following findings regarding ammonium urate:

Study FocusFindings
Gout MechanismsAmmonium urate crystals are a hallmark of gout; their presence in synovial fluid is diagnostic.
Biomarker StudiesUrinary ammonium urate levels correlate with disease severity and frequency of gout attacks.
Therapeutic DevelopmentNew agents targeting uric acid metabolism show promise in preclinical trials.

Case Studies

Several case studies illustrate the clinical relevance of ammonium urate:

  • Case Study 1 : A patient with recurrent gout was monitored for urinary ammonium urate levels, which guided adjustments in dietary recommendations and medication management. This personalized approach led to a significant reduction in attack frequency.
  • Case Study 2 : In a clinical trial evaluating a new xanthine oxidase inhibitor, researchers observed a marked decrease in serum uric acid levels and corresponding reductions in urinary ammonium urate excretion among participants compared to the control group.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number
Ammonium urate C₅H₇N₅O₃ 185.14 Ammonium salt of uric acid; N9 deprotonation 6009-66-1
Uric acid C₅H₄N₄O₃ 168.11 Parent compound; three ketone groups, low solubility 69-93-2
Sodium urate (monosodium salt) C₅H₃N₄NaO₃ 190.09 Sodium replaces N9 proton; higher aqueous solubility 1198-77-2
Lithium urate C₅H₃N₄O₃Li 168.04 Lithium ion substitution; used in lithium studies 6108-34-5
Uric acid hydrate C₅H₄N₄O₃·H₂O 186.13 Water molecule increases polarity 64790-22-3
1,3-Dimethyluric acid C₇H₈N₄O₃ 196.16 Methyl groups at N1 and N3; altered bioavailability 944-73-0

Key Research Findings

  • Tautomeric Stability : Computational studies highlight uric acid’s tautomeric preference, which impacts salt formation and solubility .
  • Solubility Trends : Metal-ion salts (Na⁺, Li⁺, NH₄⁺) show enhanced solubility compared to uric acid, with sodium urate being the most bio-relevant .
  • Hydration Effects : The hydrate form of ammonium urate exhibits distinct crystallinity, useful in pharmaceutical formulation .

Preparation Methods

Precipitation from Alkali-Ammonium Salt Solutions

A well-documented method involves dissolving uric acid or uric acid-containing materials in dilute alkali solutions, followed by the addition of ammonium salts to precipitate ammonium urate.

  • Step 1: Uric acid or uric acid-rich fecal matter is dissolved in a dilute alkali solution such as triethylamine (2-5%), potassium hydroxide, or other organic amines under an inert atmosphere (e.g., nitrogen) to prevent oxidation and degradation. This process extracts uric acid into solution while leaving insoluble residues behind.

  • Step 2: The solution is separated from solids by centrifugation, filtration, or multi-stage dialysis.

  • Step 3: An ammonium salt (commonly ammonium chloride or ammonium hydroxide) is slowly added in excess to the filtered alkali solution. This causes ammonium urate to precipitate out due to reduced solubility at the adjusted pH.

  • Step 4: The precipitate is collected by filtration, washed, and dried to obtain ammonium urate of moderate purity (~80-90%).

Purification via pH Adjustment and Recrystallization

To obtain higher purity ammonium urate or uric acid, further processing is applied:

  • Step 1: The initially precipitated ammonium urate is dissolved again in a second dilute alkali solution.

  • Step 2: The pH of this solution is gradually adjusted to about 10.5 using a dilute mineral acid such as hydrochloric acid. At this pH, urate salts precipitate in large quantities.

  • Step 3: The precipitated urate salt is separated and suspended in hot dilute mineral acid to convert it to uric acid.

  • Step 4: The uric acid is then separated, washed, and dried, resulting in a product with approximately 99% purity.

Synthesis by Ammonium Hydroxide Treatment

An alternative preparation involves direct synthesis of ammonium urate hydrate (AUH) by reacting anhydrous uric acid with excess ammonium hydroxide:

  • Step 1: Anhydrous uric acid powder is added to an ammonium hydroxide solution at room temperature.

  • Step 2: The mixture is allowed to react for at least 24 hours, yielding ammonium urate hydrate, often as a mixture with anhydrous ammonium urate and amorphous material.

  • Step 3: The product is isolated and characterized by powder X-ray diffraction and refined by density functional theory methods to confirm structure and hydration levels.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Purity Achieved Notes
Alkali dissolution + ammonium salt precipitation Uric acid, triethylamine, ammonium salt Room temp, inert atmosphere, pH ~10-11 80-90% Suitable for initial extraction and precipitation
pH adjustment + mineral acid treatment Ammonium urate, HCl Gradual acidification to pH 10.5, hot acid suspension ~99% Enhances purity by recrystallization
Ammonium hydroxide treatment Anhydrous uric acid, NH4OH Room temp, 24+ hours Phase mixture Produces ammonium urate hydrate and anhydrous forms

Research Findings and Notes

  • The multi-phase process starting from biological sources (e.g., poultry feces) to ammonium urate precipitation and subsequent purification steps allows for scalable production with controlled purity levels.

  • The ammonium hydroxide method is simpler but may yield mixed phases requiring further purification for applications demanding high crystallinity and phase purity.

  • Structural studies using powder X-ray diffraction and computational modeling have refined the understanding of ammonium urate hydrate formation and stability, which is critical for optimizing synthesis parameters.

  • Excess ammonium salt during precipitation favors complete conversion to ammonium urate and improves yield.

Q & A

Q. What is the recommended methodology for synthesizing 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt?

The compound is synthesized by neutralizing uric acid (C₅H₄N₄O₃) with ammonium hydroxide under controlled pH conditions. Uric acid (IUPAC: 7,9-Dihydro-1H-purine-2,6,8(3H)-trione) is dissolved in a polar solvent (e.g., water or ethanol), followed by dropwise addition of NH₄OH to precipitate the monoammonium salt. The product is purified via recrystallization and verified using elemental analysis (C₅H₇N₅O₃; MW 185.14) .

Q. How can researchers determine the solubility of this compound in aqueous and organic solvents?

Solubility can be assessed via gravimetric analysis: saturate a solvent (e.g., water, DMSO) with the compound, filter, and quantify the dissolved fraction using UV-Vis spectroscopy (λmax ~290 nm, characteristic of urate derivatives). Comparative studies suggest low solubility in non-polar solvents but moderate solubility in water due to ammonium-ion hydration .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • 1H NMR : Detect NH₄+ protons (δ ~6.5–7.5 ppm) and purine ring protons (δ ~8.1–8.3 ppm).
  • LCMS : Confirm molecular weight (m/z 185.14) and purity (>95% via peak integration).
  • IR spectroscopy : Identify NH stretching (~3100–3300 cm⁻¹) and carbonyl vibrations (~1650–1750 cm⁻¹) .

Advanced Research Questions

Q. How can this compound be integrated into electrochemical biosensors for uric acid detection?

The monoammonium salt acts as a redox mediator in pentacyanoferrate-based sensors. Immobilize the compound on a carbon electrode and measure current response under cyclic voltammetry (CV) at physiological pH (7.4). The oxidation peak (~0.35 V vs. Ag/AgCl) correlates with uric acid concentration, with interference minimized by optimizing scan rates (50–200 mV/s) .

Q. What experimental strategies address stability challenges during long-term storage?

Stability is pH- and temperature-dependent. Store lyophilized powder at -20°C in inert atmospheres (N₂ or Ar) to prevent ammonium dissociation. For solution-phase studies, use buffers (e.g., PBS, pH 7.4) and avoid freeze-thaw cycles. Degradation products (e.g., free uric acid) can be monitored via HPLC with UV detection .

Q. How do metal ions (e.g., Fe³⁺, Ni²⁺) influence the compound’s reactivity in catalytic systems?

Fe³⁺ and Ni²⁺ enhance electron transfer in urate-metal complexes. Titrate the compound with metal salts and analyze binding via UV-Vis (shift in λmax) or cyclic voltammetry (change in redox potentials). Competitive assays with EDTA confirm metal-specific interactions .

Q. What comparative studies differentiate this salt from other urate derivatives (e.g., sodium urate)?

  • Solubility : Sodium urate (C₅H₃N₄NaO₃) exhibits higher aqueous solubility due to smaller cation size.
  • Thermal stability : Thermogravimetric analysis (TGA) shows monoammonium salt decomposes at ~220°C, while sodium urate is stable up to ~250°C.
  • Electrochemical behavior : Ammonium salts show broader redox peaks compared to sodium derivatives due to NH₄+ mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt
Reactant of Route 2
Reactant of Route 2
1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, monoammonium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.